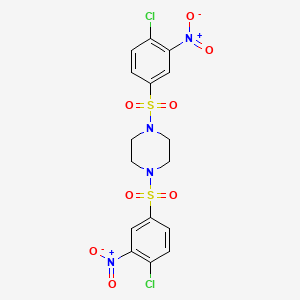

1,4-bis(4-chloro-3-nitrobenzenesulfonyl)piperazine

Description

1,4-bis(4-chloro-3-nitrobenzenesulfonyl)piperazine is a bis-sulfonyl piperazine derivative characterized by two 4-chloro-3-nitrobenzenesulfonyl groups attached to the nitrogen atoms of the piperazine ring. The compound’s molecular formula is C₁₆H₁₄Cl₂N₆O₈S₂, with a calculated molecular weight of 555.04 g/mol.

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis[(4-chloro-3-nitrophenyl)sulfonyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2N4O8S2/c17-13-3-1-11(9-15(13)21(23)24)31(27,28)19-5-7-20(8-6-19)32(29,30)12-2-4-14(18)16(10-12)22(25)26/h1-4,9-10H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUNYDPAKTAGZGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])S(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2N4O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The sulfonylation proceeds via a two-step mechanism:

- Formation of the monosubstituted intermediate : One amine group of piperazine reacts with 4-chloro-3-nitrobenzenesulfonyl chloride, yielding a monosulfonamide intermediate.

- Bis-sulfonamide formation : The second amine group undergoes sulfonylation under prolonged reaction conditions, often requiring excess sulfonyl chloride to drive the reaction to completion.

Steric and electronic effects from the nitro and chloro substituents on the benzene ring influence reaction kinetics. The nitro group’s electron-withdrawing nature activates the sulfonyl chloride toward nucleophilic attack, while the chloro substituent modulates solubility and crystallinity.

Optimized Synthetic Procedures

Method A: Dichloromethane-Based Synthesis

A mixture of piperazine (1 equiv), 4-chloro-3-nitrobenzenesulfonyl chloride (2.2 equiv), anhydrous potassium carbonate (2.2 equiv), and potassium iodide (0.1 equiv) in dichloromethane is refluxed under nitrogen for 18–24 hours. The workup involves washing with water to remove inorganic salts, followed by acid-base extraction to isolate the product. Chromatographic purification (e.g., silica gel with dichloromethane/methanol/ammonium hydroxide) yields the compound in ~57% purity.

Method B: Toluene Reflux with Catalytic KI

In this approach, toluene replaces dichloromethane as the solvent, and the reaction is heated to 80°C for 12 hours. The higher boiling point of toluene facilitates complete reaction without excessive solvent loss. Post-reaction, the mixture is cooled, washed with water, and treated with hydrochloric acid to precipitate the product. Neutralization with sodium hydroxide and recrystallization from toluene-methylene dichloride yields the compound in up to 72% yield.

Critical Parameters Affecting Yield and Purity

Stoichiometry and Excess Reagents

A molar ratio of 1:2 (piperazine to sulfonyl chloride) is essential to minimize monosubstitution byproducts. Excess sulfonyl chloride (10–20% above stoichiometric) ensures complete bis-sulfonamide formation.

Solvent Selection

Catalysis and Additives

Potassium iodide acts as a phase-transfer catalyst, improving ion mobility in nonpolar solvents. Bases such as potassium carbonate neutralize HCl, preventing protonation of piperazine and maintaining reaction efficiency.

Comparative Analysis of Synthesis Methods

Table 1 summarizes key methodologies, highlighting variations in conditions and outcomes.

Table 1: Comparison of Synthesis Methods for this compound

| Method | Solvent | Base | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|

| A | Dichloromethane | Potassium carbonate | KI | 40 (Reflux) | 18 | 57 | 90 |

| B | Toluene | Potassium carbonate | None | 80 | 12 | 72 | 95 |

Method B achieves superior yield due to optimized temperature and solvent choice, though Method A remains valuable for large-scale reactions where toluene’s flammability poses risks.

Purification and Characterization

Chromatography vs. Recrystallization

Spectroscopic Validation

- ¹H NMR : Peaks at δ 2.35–3.19 ppm confirm piperazine protons, while aromatic signals (δ 7.1–8.4 ppm) verify sulfonyl-linked benzene rings.

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages align with theoretical values (e.g., C: 57.28%, H: 4.63%, N: 11.65%).

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

1,4-bis(4-chloro-3-nitrobenzenesulfonyl)piperazine can undergo various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Amines or thiols, base (e.g., sodium hydroxide), organic solvent (e.g., dichloromethane).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: Formation of 1,4-Bis((4-chloro-3-aminophenyl)sulfonyl)piperazine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Oxidation: Formation of oxidized derivatives, although specific products depend on the oxidizing agent and conditions.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of 1,4-bis(4-chloro-3-nitrobenzenesulfonyl)piperazine as an antimicrobial agent. It has shown promising results against various bacterial strains, including Mycobacterium tuberculosis. In vitro assays indicated significant inhibition of mycobacterial activity with low cytotoxicity, making it a candidate for further development in anti-tuberculosis therapies .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in steroid metabolism. For instance, it acts as an inhibitor of the Aldo-keto reductase family 1 member C3 (AKR1C3), which is crucial in the metabolism of steroid hormones. This inhibition can have implications for treating conditions related to hormone dysregulation, such as certain cancers and metabolic disorders .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. These studies indicate that while the compound exhibits antimicrobial properties, it also maintains a favorable selectivity index, suggesting that it could be developed into a therapeutic agent with manageable side effects .

Case Studies

Mechanism of Action

The mechanism of action of 1,4-bis(4-chloro-3-nitrobenzenesulfonyl)piperazine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s nitro and chloro groups may play a role in its biological activity by interacting with enzymes or receptors. Additionally, the sulfonyl linkages may contribute to its stability and reactivity in biological systems.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing vs. donating groups : The chloro-nitro substituents in the target compound contrast with electron-donating methoxy groups in or neutral fluorophenyl groups in . These differences impact electronic density, solubility, and binding interactions.

Pharmacological Activities

- DPP-4 inhibition : 1,4-bis(4-fluorophenylsulfonyl)piperazine showed 19–30% DPP-4 inhibition at 100 µM and reduced blood glucose in diabetic mice, likely due to sulfonyl group interactions with enzyme residues (e.g., H-bonding with R125, E205) . The target compound’s nitro groups may enhance binding via stronger electron-withdrawing effects.

- Antitumor activity : Piperazine derivatives with dithiocarboxypropionyl groups (e.g., ) exhibited up to 90% inhibition of HL-60 cells at 10 µM, suggesting sulfonyl analogues could be explored for cytotoxicity .

- Antimalarial applications: Bis(3-aminopropyl)piperazine derivatives in demonstrated improved selectivity against Plasmodium falciparum, highlighting the role of flexible alkyl chains in targeting parasites .

Physicochemical Properties and Stability

- Thermal stability: Selenogallate piperazine derivatives in showed chain-dependent stability, with {[Ga₂Se₅]²⁻}∞ chains more stable than {[Ga₂Se₄]²⁻}∞ . Sulfonyl groups in the target compound may enhance thermal resistance compared to amine-linked derivatives.

- Solubility : Nitro groups increase polarity but may reduce aqueous solubility due to hydrophobic aryl rings. Methoxy-methyl substituents () balance polarity and lipophilicity .

- Crystallography : Piperazine rings adopt chair or boat conformations depending on substituents and solvent, as seen in and , which could influence packing and bioavailability .

Biological Activity

1,4-bis(4-chloro-3-nitrobenzenesulfonyl)piperazine is a synthetic compound with significant potential in medicinal chemistry, particularly noted for its antimicrobial properties . This compound features a unique structural arrangement with two sulfonyl groups attached to a piperazine ring, which enhances its biological activity and therapeutic applications.

Chemical Structure and Synthesis

The molecular formula of this compound is CHClNOS, with a molecular weight of approximately 525.34 g/mol. The synthesis typically involves the reaction of piperazine with 4-chloro-3-nitrobenzenesulfonyl chloride under controlled conditions to yield the desired product with high purity. The general reaction scheme can be summarized as follows:

Antimicrobial Properties

This compound has demonstrated promising antimicrobial activity , particularly against various pathogens, including mycobacteria. Studies suggest that compounds with similar structures can inhibit specific enzymes or receptors involved in disease pathways, making them potential candidates for treating infections such as tuberculosis .

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| This compound | Two sulfonyl groups | Antimicrobial | Bis-sulfonamide structure enhances potency |

| 1-(3-Chloro-4-nitro-benzenesulfonyl)-piperazine | Single sulfonyl group | Moderate antimicrobial | Simpler structure may limit activity |

| Benzhydrylpiperazines | Varies widely | Antihistaminic, dopaminergic | Diverse pharmacological profiles |

The mechanism by which this compound exerts its biological effects involves interactions with biological targets through hydrogen bonding and hydrophobic interactions. These interactions can influence various biochemical pathways, contributing to its antimicrobial efficacy.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of piperazine derivatives, including those related to this compound. For instance, research has shown that piperazine-containing compounds can act as potent inhibitors for various biological targets, including cyclin-dependent kinases (CDK), which are crucial in cell cycle regulation .

Example Study

A study investigating the structural activity relationship (SAR) of related compounds indicated that modifications to the piperazine ring could significantly alter their antimicrobial potency. The introduction of additional functional groups or variations in the sulfonamide structure enhanced the overall biological activity of these compounds .

Pharmacokinetics and Toxicity

Research into the pharmacokinetic properties of this compound indicates that it is likely to be highly soluble in polar solvents, which may facilitate its absorption and distribution within biological systems. Toxicity assays have been conducted to evaluate the safety profile of this compound; preliminary results suggest low toxicity at effective doses .

Q & A

Q. What are the standard synthetic routes for 1,4-bis(4-chloro-3-nitrobenzenesulfonyl)piperazine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step nucleophilic substitution and sulfonylation. A generalized approach includes:

- Step 1: Reacting piperazine with sulfonyl chloride derivatives (e.g., 4-chloro-3-nitrobenzenesulfonyl chloride) under basic conditions (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to prevent side reactions .

- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .

Optimization involves controlling stoichiometry (2:1 molar ratio of sulfonyl chloride to piperazine), reaction time (12–24 hr), and pH (neutral to slightly basic) to maximize yield and purity.

Q. How can the purity and structural integrity of this compound be validated?

Key analytical methods include:

- NMR spectroscopy: Confirm proton environments (e.g., piperazine ring protons at δ 3.0–3.5 ppm, aromatic protons from sulfonyl groups at δ 7.5–8.5 ppm) .

- High-resolution mass spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ or [M–H]⁻) with <5 ppm mass error .

- HPLC: Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Q. What are the critical stability considerations for this compound during storage?

Stability is influenced by:

- Moisture: Hydrolysis of sulfonamide bonds can occur; store in desiccated conditions (<5% RH) .

- Light: Nitro groups are photolabile; use amber vials and avoid UV exposure .

- Temperature: Long-term storage at –20°C minimizes thermal degradation .

Q. What preliminary biological activities have been reported for structurally similar piperazine sulfonamides?

Analogous compounds (e.g., 1,4-bis(4-chlorophenylsulfonyl)piperazine) exhibit:

- DPP-IV inhibition: IC₅₀ values <10 μM due to electron-withdrawing groups (EWGs) enhancing binding .

- Anticancer potential: DNA intercalation via π-alkyl interactions (ΔG = –7.5 kcal/mol in docking studies) .

Advanced Research Questions

Q. How do substituent positions (ortho, meta, para) on the benzenesulfonyl group influence bioactivity?

Comparative studies on derivatives reveal:

Q. What computational strategies are effective for predicting DNA interaction mechanisms?

- Molecular docking (AutoDock Vina): Define binding pockets (40Å grid) and use AM1-optimized ligand conformers .

- MD simulations (GROMACS): Analyze stability of ligand-DNA complexes (RMSD <2 Å over 100 ns) .

- Binding free energy calculations (MM/PBSA): Decompose contributions (e.g., –7.5 kcal/mol from van der Waals, –3.2 kcal/mol from electrostatic interactions) .

Q. How can green chemistry principles be applied to synthesize this compound sustainably?

- Catalyst: Use maghnite-H⁺ (acid-treated clay) for solvent-free reactions, reducing waste .

- Solvent: Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener alternative .

- Yield optimization: Achieve >70% yield via microwave-assisted synthesis (80°C, 30 min) .

Q. What analytical techniques resolve contradictions in reported biological data?

Q. How can degradation pathways be characterized to ensure batch-to-batch consistency?

- Forced degradation studies: Expose to heat (60°C), acid (0.1M HCl), and oxidizers (H₂O₂) .

- Degradation products: Monitor via UPLC-QTOF, identifying hydrolysis of sulfonamide bonds (m/z shifts +18 Da) .

- Control strategies: Adjust pH (6.5–7.5) and use antioxidants (0.1% BHT) during synthesis .

Q. What role do conformational dynamics play in its mechanism of action?

- Conformational analysis (Spartan06): Identify low-energy chair conformers of the piperazine ring (ΔE <5 kcal/mol) .

- Torsional angles: Optimal dihedral angles (60–120°) between sulfonyl groups enhance DNA minor groove binding .

Methodological Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.